molecular formula C8H16Cl2N4O B2414277 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 2108655-52-1

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B2414277
CAS No.: 2108655-52-1
M. Wt: 255.14
InChI Key: XAECOTVKWFQYPY-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine: Lacks the amine group, which may alter its biological activity.

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, affecting its reactivity and solubility.

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-carboxylic acid: Features a carboxyl group, which can influence its acidity and interactions with biological targets.

Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12;;/h7H,2-5,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAECOTVKWFQYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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